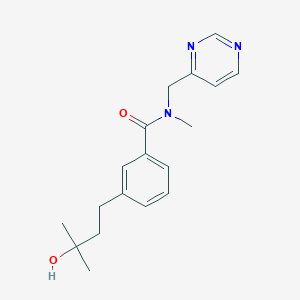

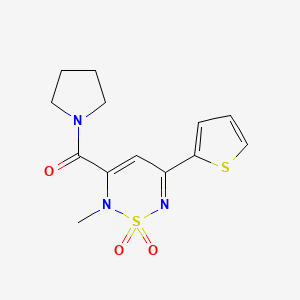

![molecular formula C14H11ClN2O4 B5568332 5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nitrobenzyl compounds involves multireactive building blocks leading to various heterocyclic scaffolds, including benzimidazoles and benzodiazepinediones, demonstrating the potential complexity in synthesizing compounds like "5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime" (Křupková et al., 2013).

Molecular Structure Analysis

Analysis of similar compounds, such as (E)-4-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide, reveals detailed molecular configurations, indicating that these molecules often exhibit complex interactions, including hydrogen bonding, which could also be relevant for the oxime (Cao, 2009).

Chemical Reactions and Properties

Photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation has been studied, showing the potential chemical reactivity pathways that could involve "5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime" (Higashimoto et al., 2009).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structures and hydrogen bonding patterns, offer insights into how "5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime" might behave in solid state and its potential interactions (Lei et al., 2011).

Chemical Properties Analysis

The conversion of oximes to carbonyl compounds and the synthesis of benzaldehyde oximes indicate the chemical versatility and reactivity of the oxime group, which is crucial for understanding the chemical properties of "5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime" (Kim et al., 2010).

Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes has been achieved at high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This process proceeds under both UV-light and visible light irradiation, highlighting the potential for environmentally friendly oxidation processes in organic synthesis (Higashimoto et al., 2009).

Synthesis Improvements

An improved protocol for the synthesis of 3-hydroxy-5-nitrobenzaldehyde from 3,5-dinitrobenzoyl chloride has been reported, optimizing the ratios of oxime to substrate and achieving a high yield. This demonstrates the efficiency of synthetic modifications in achieving high yields of desired compounds, which can be pivotal in the development of various chemical products (Zhang Wen-jing, 2009).

Selective Oxidation

Research into the selective oxidation of aromatic compounds on zeolites using N2O as a mild oxidant has shown promising results. Dehydroxylated ZSM-5 type zeolites have been used for the selective oxidation of aromatic compounds into corresponding phenols and diphenols with high selectivity and yield, offering a new approach to designing active sites for chemical reactions (Kustov et al., 2000).

Conversion of Oximes to Carbonyl Compounds

A method for converting oximes to the corresponding carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiated conditions has been developed. This method provides a neutral, mild, and eco-friendly condition for the conversion process, demonstrating the versatility of oximes in synthetic organic chemistry (Kim et al., 2010).

Propiedades

IUPAC Name |

(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-12-3-6-14(11(7-12)8-16-18)21-9-10-1-4-13(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULROTQWEMJXMJ-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=N/O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)